molecular formula C25H30N2O5 B2857930 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-89-2

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2857930
CAS No.: 851404-89-2
M. Wt: 438.524
InChI Key: NMHKVKKZGAAOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with ethoxy groups and a quinoline moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline moiety: Starting from an appropriate aniline derivative, the quinoline ring is constructed through a series of cyclization reactions.

    Attachment of the ethoxy groups: The benzamide core is functionalized with ethoxy groups via etherification reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling of the quinoline and benzamide fragments: The final step involves coupling the quinoline moiety with the ethoxy-substituted benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with enzymes or receptors, modulating their activity. The ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Similar structure but with a methoxy group on the quinoline moiety.

Uniqueness

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of ethoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

851404-89-2

Molecular Formula

C25H30N2O5

Molecular Weight

438.524

IUPAC Name

3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C25H30N2O5/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(28)26-11-10-18-13-17-9-8-16(4)12-20(17)27-25(18)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29)

InChI Key

NMHKVKKZGAAOCS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.